Technical Guide: Piperazine-2-Carboxylic Acid Derivatives in Medicinal Chemistry
Executive Summary Piperazine-2-carboxylic acid (PCA) represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, defined stereochemistry, and ability to act as a constrained peptidomimetic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Piperazine-2-carboxylic acid (PCA) represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, defined stereochemistry, and ability to act as a constrained peptidomimetic make it an invaluable template for drug design. This guide analyzes the physicochemical properties of PCA, its critical role in therapeutic areas such as neuroscience (NMDA antagonists) and infectious diseases (HIV protease inhibitors), and provides validated synthetic protocols for its generation.
Structural & Conformational Analysis
The Privileged Scaffold
Unlike flexible linear amines, the piperazine ring locks substituents into defined spatial orientations. The C2-carboxylic acid moiety introduces a chiral center, allowing for the precise targeting of stereoselective binding pockets.
Conformational Restriction: The six-membered ring predominantly adopts a chair conformation, minimizing transannular strain. This restricts the conformational space of attached pharmacophores, reducing the entropy penalty upon binding to a protein target.
Peptidomimicry: PCA acts as a cyclic analogue of non-natural amino acids. It structurally mimics Proline but offers an additional nitrogen (N4) for functionalization, acting as a hydrogen bond acceptor or a vector for side-chain attachment.
Vector Analysis:
N1 Position: Modulates basicity and metabolic stability; often substituted with electron-withdrawing groups (sulfonamides, carbamates) to reduce clearance.
C2 Carboxylate: Mimics the C-terminus of amino acids; critical for electrostatic interactions (e.g., with Arginine residues in receptor pockets).
N4 Position: The "distal" nitrogen allows for the extension of the molecule into solvent-exposed regions or secondary binding pockets.
Visualization of Scaffold Vectors
The following diagram illustrates the core vectors available for modification on the PCA scaffold.
Figure 1: Vector analysis of the Piperazine-2-Carboxylic Acid scaffold showing key positions for medicinal chemistry optimization.
Therapeutic Applications & Case Studies
Neuroscience: NMDA Receptor Antagonists
The most prominent application of PCA derivatives is in the modulation of the N-methyl-D-aspartate (NMDA) receptor.
Mechanism: Competitive antagonism at the glutamate binding site on the GluN2 subunit.[1]
Design Logic: The distal phosphonate group mimics the distal carboxylate of glutamate, while the piperazine ring restricts the distance between the alpha-amino equivalent (N1) and the acid groups, enhancing potency over flexible linear analogs like AP5.
Key Compound: CPP-ene: The unsaturated analog of CPP. The introduction of a double bond in the propyl chain further restricts conformational freedom, leading to higher affinity.
Table 1: SAR of NMDA Antagonists based on PCA
Compound
Structure Description
Ki (nM)
Mechanism
Key Feature
D-AP5
Linear pentanoic acid
~500
Competitive
Flexible chain; baseline potency.
CPP
Piperazine-2-COOH core
40-80
Competitive
Ring constraint locks pharmacophores.
CPP-ene
Alkene linker to phosphonate
15-30
Competitive
Rigid linker optimizes distance to Mg2+ site.
Infectious Diseases: HIV Protease Inhibitors
PCA derivatives serve as critical intermediates and P2' ligands in non-peptidic HIV protease inhibitors.
Challenge: Peptidic inhibitors often suffer from poor oral bioavailability and rapid metabolism.
Solution: Using PCA amides (carboxamides) improves cell penetration compared to free carboxylic acids.
Indinavir Analogues: The piperazine ring acts as a spacer that positions hydrophobic groups into the S2' subsite of the protease enzyme. Research indicates that converting the C2-carboxylic acid to a carboxamide (e.g., N-tert-butyl carboxamide) significantly enhances antiviral potency (IC50 < 100 nM) by improving cellular uptake while maintaining enzyme inhibition (Ki in picomolar range).
Neurodegeneration: AChE/BChE Inhibitors
Recent studies (2023) have highlighted 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease.[3]
Dual Inhibition: These compounds inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Selectivity: Hydroxamic acid derivatives at the C2 position show extreme selectivity for BChE (Selectivity Index > 20,000), a target increasingly recognized as vital in late-stage Alzheimer's.
Synthetic Methodologies
Industrial Route: Hydrogenation of Pyrazines
For large-scale preparation, the reduction of aromatic pyrazine-2-carboxylic acids is preferred.
Reagents: Rhodium on Alumina (Rh/Al2O3) or Platinum oxide (PtO2).
Conditions: High pressure H2 (50 bar), aqueous solvent.
Pros: Cheap starting materials.
Cons: Often yields racemic mixtures requiring resolution (e.g., fractional crystallization with chiral acids).
Laboratory Route: Chiral Pool Synthesis (Serine Route)
For high stereochemical purity, starting from L- or D-Serine is the gold standard. This route allows access to 5-oxo-piperazine-2-carboxylic acids, which are versatile peptidomimetics.
Pathway Logic:
Reductive Amination: Serine reacts with a glyoxylate to form a secondary amine.
Cyclization: Intramolecular amide bond formation creates the 6-membered lactam.
Add Ethyl glyoxylate (2.2 mL, 11 mmol) and activated 4Å molecular sieves. Stir at room temperature (RT) for 3 hours.
Critical Step: Cool to 0°C. Add NaBH3CN (0.94 g, 15 mmol) portion-wise. Stir overnight at RT.
Workup: Filter sieves, concentrate solvent. Partition residue between EtOAc and sat. NaHCO3. Dry organic layer (Na2SO4) and concentrate to yield the crude diester.
Cyclization (Lactamization):
Dissolve the crude diester in MeOH/H2O (1:1).
Stir at 60°C for 24 hours. The intramolecular attack of the serine amine on the glyoxylate ester forms the 6-membered ring.
Monitor by TLC (formation of a more polar spot).
Hydrolysis & Boc Protection (One-Pot):
To the cyclized mixture, add LiOH (2.5 eq) to hydrolyze the remaining methyl ester. Stir 2h.
Adjust pH to ~9. Add Boc2O (1.2 eq) and dioxane. Stir 12h.
Purification: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[4] Wash with brine.
Yield: Expect ~60-70% overall yield of a white solid.
Quality Control (Self-Validation)
1H NMR (DMSO-d6): Look for the characteristic methine proton at C2 (~4.5 ppm, dd) and the Boc singlet (1.4 ppm).
Chirality Check: Measure optical rotation. Significant deviation from literature ([α]D) indicates racemization during the cyclization step (avoid excessive heat >80°C).
Future Outlook
The future of PCA derivatives lies in Fragment-Based Drug Discovery (FBDD) . The scaffold is small (MW < 150), soluble, and provides vectors for "growing" molecules into adjacent protein pockets. Libraries of 1,4-disubstituted piperazine-2-carboxamides are currently being screened for novel GPCR targets and as covalent inhibitors (using acrylamide warheads on N4) for KRAS mutations.
References
Synthesis and Peptidomimetic Application : Guitot, K., et al. (2009).[5] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436. Link
NMDA Receptor Antagonists : Monaghan, D. T., & Jane, D. E. (2009).[6] "Pharmacology of NMDA Receptors." Handbook of Experimental Pharmacology, 194, 37–72. Link
HIV Protease Inhibitors : Ghosh, A. K., et al. (2013).[7] "P2' Benzene Carboxylic Acid Moiety is Associated with Decrease in Cellular Uptake: Evaluation of Novel Nonpeptidic HIV-1 Protease Inhibitors."[7] Antimicrobial Agents and Chemotherapy, 57(10), 4920–4927.[7] Link
Alzheimer's MTDLs : Abdellatif, K. R. A., et al. (2023).[3] "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry, 142, 106916.[3] Link
Industrial Synthesis : Rossen, K., et al. (1995). "Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Esters." Tetrahedron Letters, 36, 6419. Link
Advanced Technical Guide: (R)- vs (S)-Fmoc-Piperazine-2-Carboxylic Acid in Peptidomimetics
This guide serves as a definitive technical resource for the application of (R)- and (S)-Fmoc-piperazine-2-carboxylic acid in high-fidelity peptide synthesis and medicinal chemistry. Executive Summary Fmoc-piperazine-2-c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for the application of (R)- and (S)-Fmoc-piperazine-2-carboxylic acid in high-fidelity peptide synthesis and medicinal chemistry.
Executive Summary
Fmoc-piperazine-2-carboxylic acid (Fmoc-Pip-OH) represents a critical class of chiral, non-proteinogenic amino acids used to introduce conformational constraints into bioactive peptides. Unlike flexible linear amino acids, the six-membered piperazine ring rigidly fixes the
and torsion angles, forcing the peptide backbone into specific secondary structures such as -turns.
This guide addresses the two primary challenges in utilizing this scaffold: regioselective protection (distinguishing the N1 and N4 nitrogens) and stereochemical integrity (preventing racemization of the
-carbon during activation).
Chemical Identity & Stereochemical Analysis
The piperazine-2-carboxylic acid scaffold contains two nitrogen atoms. For solid-phase peptide synthesis (SPPS), orthogonal protection is required. The most common commercial building block for backbone elongation is 1-Fmoc-4-Boc-piperazine-2-carboxylic acid .
Stereochemical Nomenclature
(S)-Enantiomer: Corresponds stereochemically to L-Proline . It is the "natural-like" isomer often used to mimic L-amino acid turns.
(R)-Enantiomer: Corresponds to D-Proline . It is frequently employed to induce reverse turns (e.g.,
-hairpins) or to stabilize metabolically labile sequences against proteolysis.
Physical Properties & Regiochemistry
The distinction between N1 (alpha-amine equivalent) and N4 (gamma/delta-amine equivalent) is vital.
Feature
(S)-1-Fmoc-4-Boc-Pip-OH
(R)-1-Fmoc-4-Boc-Pip-OH
CAS Number
1034574-30-5
1217738-69-6
Molecular Weight
452.50 g/mol
452.50 g/mol
Formula
Role in SPPS
Backbone elongation (L-mimic)
Backbone elongation (D-mimic)
Solubility
DCM, DMF, NMP
DCM, DMF, NMP
Coupling Difficulty
High (Secondary Amine)
High (Secondary Amine)
Synthesis & Resolution Workflow
High-purity enantiomers are typically generated via asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives or resolution of racemic mixtures using diastereomeric salts.
Figure 1: Production workflow for enantiopure Fmoc-piperazine-2-carboxylic acid. Route A (Asymmetric Hydrogenation) is preferred for industrial scale to minimize waste.
Application in Solid Phase Peptide Synthesis (SPPS)
Integrating Fmoc-Pip-OH into a peptide sequence presents unique challenges compared to standard amino acids.
Challenge A: Coupling TO the Piperazine (N1)
After Fmoc removal, the exposed N1 atom is a secondary amine embedded in a cyclic system. It is significantly more sterically hindered than a primary amine.
Solution: Avoid strong bases like TEA. Use Collidine (TMP) or DIPEA with HOAt to suppress racemization.
Validated SPPS Protocol
This protocol is designed for 0.1 mmol scale on Rink Amide resin.
Step 1: Fmoc Deprotection (Standard)
Treat resin with 20% Piperidine in DMF (2 x 5 min).
Wash with DMF (5x) and DCM (3x).
Note: Ensure complete removal of piperidine; residual base promotes racemization in the next step.
Step 2: Coupling Fmoc-Pip(Boc)-OH (The Incoming Acid)
Dissolve Fmoc-Pip(Boc)-OH (4 eq) and HATU (3.9 eq) in DMF.
Add Collidine (8 eq) immediately before adding to resin. Collidine is preferred over DIPEA for cysteine and chiral secondary amino acids.
Shake for 2 hours.
QC: Perform a Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS.
Step 3: Coupling the Next Amino Acid (To the Pip-Amine)
Remove Fmoc from the Pip residue (Standard protocol).
Critical: The resin now displays a sterically hindered secondary amine.
Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in DMF.
Add HOAt (5 eq) to enhance reactivity.
Add DIPEA (10 eq).
Double couple: 2 x 2 hours or overnight.
QC: Chloranil test is mandatory. If positive (blue), repeat coupling with Fmoc-AA-Cl (Acid Chloride) or PyAOP.
Figure 2: SPPS Cycle highlighting critical checkpoints for Piperazine derivatives.
Pharmacological Impact & Case Studies[3][4]
The choice between (R) and (S) enantiomers dictates the secondary structure of the peptide mimetic.
Conformational Control
(S)-Fmoc-Pip-OH: Induces a kink in the peptide backbone similar to Proline, often favoring Type I
-turns .
(R)-Fmoc-Pip-OH: Often stabilizes Type II'
-turns , which are critical for nucleating -hairpin structures in antimicrobial peptides.
Case Study: HIV Protease Inhibitors
The piperazine-2-carboxamide core is a pharmacophore found in HIV protease inhibitors like Indinavir .
Mechanism: The piperazine ring acts as a transition-state mimic, positioning the hydroxyl group (or other warhead) to interact with the catalytic aspartates of the protease.
Chirality: The (S)-configuration is essential for binding affinity. Inversion to the (R)-enantiomer results in a >100-fold loss of potency due to steric clash with the enzyme's S2' pocket.
Highly receptor-dependent; requires SAR screening.
References
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[3][4] Link
Rossen, K., et al. (1997). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Indinavir Intermediate." Tetrahedron Letters. Link
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Piperazine-2-carboxylic Acid Derivatives." Journal of Combinatorial Chemistry. Link
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][6] Chemical Reviews. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Coupling of Sterically Hindered Secondary Amines in SPPS
Executive Summary
Coupling sterically hindered secondary amines—such as
-methyl amino acids, proline analogs, and pseudoprolines—presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the -substituent physically impedes the approach of the activated carboxylate, while the reduced nucleophilicity of the secondary amine slows reaction kinetics. Furthermore, the absence of the amide proton removes a critical hydrogen-bond stabilization mechanism, increasing the risk of racemization via oxazolone formation.
This guide provides a validated framework for overcoming these barriers using third-generation coupling reagents (HATU, COMU, PyAOP), optimized solvent systems, and specific monitoring protocols (Chloranil test) that replace standard Kaiser testing.
Mechanistic Insight: The "Difficult Sequence" Phenomenon
Standard SPPS protocols (e.g., DIC/Oxyma or HBTU/DIPEA) often result in deletion sequences when applied to secondary amines. Two factors drive this failure:
Steric Clash: The
-alkyl group (methyl, ethyl, or ring structure) creates a "cone of protection" around the nucleophilic nitrogen. Standard active esters (OBt/Oxyma) are often too bulky to penetrate this cone effectively.
Guanidinylation (The Uronium Trap): When coupling kinetics are slow, uronium-based reagents (HBTU, HATU) can react with the
-terminus to form a guanidino-capped species, permanently terminating the chain. This is why phosphonium salts (PyAOP) are preferred for extremely slow reactions.
Decision Logic for Hindered Couplings
The following flowchart outlines the decision process for selecting reagents based on steric difficulty and racemization risk.
Figure 1: Decision tree for reagent and base selection in hindered amine couplings.
Reagent Selection Guide
The choice of coupling reagent is critical.[1] While HATU has long been the benchmark, COMU and PyAOP offer distinct advantages in specific scenarios.
Feature
HATU (Uronium)
COMU (Uronium)
PyAOP (Phosphonium)
Active Species
OAt ester (7-azabenzotriazole)
Oxyma ester
OAt ester
Reactivity
Extremely High
High (Comparable to HATU)
High
Side Reactions
Guanidinylation if excess used
Low risk
No Guanidinylation (Ideal for slow reactions)
Solubility
Moderate in DMF
Excellent in DMF/NMP
Good
Safety
Explosive properties (HOAt)
Safer (Oxyma based)
Standard
Best Use Case
Short, difficult sequences
Microwave SPPS, Green SPPS
Cyclization, N-methyl-to-N-methyl couplings
Expert Insight: For coupling an amino acid onto an N-methyl residue (e.g., Fmoc-Val-OH onto N-Me-Leu-Resin), PyAOP is often superior to HATU because the reaction may take hours. HATU can cap the amine during this long incubation; PyAOP cannot.
Experimental Protocols
Protocol A: Microwave-Assisted Coupling (The Modern Standard)
Solvent: Anhydrous NMP (Better solvation than DMF for aggregated sequences).
Procedure:
Pre-Activation:
Dissolve Fmoc-Amino Acid (4.0 eq) and PyAOP (4.0 eq) in NMP.
Add Collidine (8.0 eq). Shake for 30 seconds.
Coupling 1:
Add mixture to resin.[1][2][3][4][6][11][12][13] Agitate for 2 hours at room temperature.
Drain and wash with NMP (3x).
Monitoring: Perform Chloranil Test (see Section 5).
Coupling 2 (If positive):
Repeat using fresh reagents.
Optional: Add 0.1 M HOAt to the mixture to further boost reactivity.
Agitate for overnight (12-16 hours).
Monitoring: The Chloranil Test
Critical Warning: The standard Kaiser (Ninhydrin) test relies on the reaction with primary amines to form Ruhemann's purple. It will yield a false negative (colorless) for secondary amines. You must use the Chloranil or p-Nitrophenol test.
Mechanism
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) reacts with secondary amines to form a blue/green dialkylaminovinylquinone derivative.
Visual Workflow
Figure 2: Step-by-step protocol for the Chloranil detection of secondary amines.
Storage: Keep Solution B in a brown bottle (light sensitive). Shelf life ~2-3 weeks (discard if it turns black).
Troubleshooting & Optimization
If coupling fails despite using PyAOP/HATU and double coupling, aggregation is the likely culprit.[13]
Symptom
Diagnosis
Solution
Chloranil remains blue after 2x coupling
Severe Aggregation
Use "Magic Mixture" : DCM/DMF/NMP (1:1:[3]1) + 1% Triton X-100 to disrupt H-bonds.
Low Yield / Deletion
Steric block
Switch to Acid Fluorides (TFFH activation) or use Pseudoproline dipeptides to break structure.
Racemization observed
Base-catalyzed epimerization
Switch base from DIPEA to Collidine (TMP) . Reduce coupling temp to <40°C.
Capping of N-terminus
Guanidinylation
Switch from Uronium (HATU/HBTU) to Phosphonium (PyAOP) .
References
Carpino, L. A. (1993).[15] 1-Hydroxy-7-azabenzotriazole.[1][15][16] An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link
El-Faham, A., & Albericio, F. (2011).[16] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. Link
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The Chloranil Test seminal paper).
Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[1] Organic Process Research & Development. Link
Application Notes and Protocols: Strategic Incorporation of 1-Fmoc-Piperazine-2-(R)-carboxylic acid into Peptide Chains
Introduction: Engineering Peptidic Backbones with Piperazine Scaffolds In the landscape of modern drug discovery, the modification of native peptide structures is a cornerstone of developing therapeutics with enhanced ef...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Engineering Peptidic Backbones with Piperazine Scaffolds
In the landscape of modern drug discovery, the modification of native peptide structures is a cornerstone of developing therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome the inherent limitations of peptide drugs, such as poor metabolic stability and low oral bioavailability.[1][2] The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its unique conformational properties and its ability to serve as a versatile synthetic handle for molecular diversification.[3][4]
This guide provides a detailed technical overview and actionable protocols for the incorporation of 1-Fmoc-Piperazine-2-(R)-carboxylic acid , a constrained cyclic amino acid analogue, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The integration of this building block introduces a rigid turn-like conformation into the peptide backbone, effectively acting as a dipeptide isostere. This structural constraint can significantly enhance proteolytic resistance, modulate receptor binding affinity, and improve cell permeability, making it an invaluable tool for researchers in peptide chemistry and drug development.[1][5] We will explore the causality behind critical experimental choices, from coupling reagent selection to orthogonal protection strategies, providing a comprehensive framework for its successful application.
Physicochemical Properties and Handling
1-Fmoc-Piperazine-2-(R)-carboxylic acid is a heterocyclic building block designed for seamless integration into standard Fmoc-SPPS workflows.[6] Understanding its fundamental properties is crucial for proper storage and handling.
Note: Properties are for the mono-Fmoc compound. Related dually protected structures like 1-Fmoc-4-Boc-piperazine-2-carboxylic acid have different molecular weights (e.g., 452.50 g/mol ).[]
Core Methodology: Solid-Phase Incorporation
The incorporation of 1-Fmoc-Piperazine-2-(R)-carboxylic acid follows the standard cycle of Fmoc-SPPS: deprotection of the N-terminal amine on the resin-bound peptide, followed by coupling of the incoming protected amino acid.[] However, due to its constrained, non-natural structure, special attention must be paid to the coupling (activation) step to ensure high efficiency.
General SPPS Workflow for Incorporation
The workflow illustrates the key steps for adding the piperazine unit to a growing peptide chain on a solid support.
Application Note: High-Efficiency Synthesis of Constrained Peptides Using Piperazine Amino Acids
Abstract & Introduction The incorporation of piperazine-based amino acids—specifically Piperazine-2-carboxylic acid (Pca) and its derivatives—into peptide backbones is a critical strategy in modern peptidomimetic drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The incorporation of piperazine-based amino acids—specifically Piperazine-2-carboxylic acid (Pca) and its derivatives—into peptide backbones is a critical strategy in modern peptidomimetic drug design. Unlike standard
-amino acids, the piperazine ring imposes severe conformational constraints, forcing the peptide backbone into specific secondary structures (often -turns) and significantly improving metabolic stability against proteolysis.
However, the synthesis of Pca-containing peptides presents two distinct, non-trivial challenges that cause standard Solid-Phase Peptide Synthesis (SPPS) protocols to fail:
Steric Hindrance: The secondary amine of the piperazine ring is a poor nucleophile, making acylation (coupling the next amino acid) difficult and prone to deletion sequences.
Diketopiperazine (DKP) Formation: Upon Fmoc-deprotection of the second amino acid residue, the free amine can intramolecularly attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP byproduct.[1] This can result in >90% loss of yield.
This Application Note provides a validated, high-fidelity protocol designed specifically to overcome these barriers, utilizing optimized coupling cocktails and a specialized deprotection strategy.
Strategic Analysis: The DKP Problem
Understanding the mechanism of failure is the first step to prevention. The diagram below illustrates the competition between the desired chain elongation and the fatal DKP side reaction.
Figure 1: The kinetic competition between chain elongation and DKP formation. Standard benzyl ester resins (Wang) facilitate the red pathway. This protocol blocks the red pathway using steric hindrance (2-CTC resin) and optimized bases.
Materials & Reagents
Component
Specification
Rationale
Resin
2-Chlorotrityl Chloride (2-CTC)
The bulky trityl linker sterically hinders the "backbiting" attack, significantly reducing DKP formation compared to Wang resin.
Coupling Reagent
HATU or COMU
Uronium/aminium salts are required to drive the reaction against the sterically hindered secondary amine of Pca.
Base (Coupling)
DIPEA (Diisopropylethylamine)
Standard collidine or NMM may be too weak for this specific hindered coupling.
Deprotection Base
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Used in a specialized cocktail (see Protocol) to minimize contact time and basicity issues associated with piperidine.
Monitoring
Chloranil or p-Chloranil
Ninhydrin (Kaiser test) does not work on secondary amines (Pca).
Experimental Protocols
Protocol A: Resin Loading (The First Residue)
Crucial Step: Do not aim for high loading. Lower loading (0.4 – 0.6 mmol/g) reduces inter-chain aggregation, which is common with rigid piperazine peptides.
Swell Resin: Place 2-CTC resin in a reactor and swell with dry DCM for 30 min.
Loading: Dissolve Fmoc-Pca-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in dry DCM. Add to resin.[2][3][4][5][6]
Incubation: Agitate for 2 hours at room temperature.
Capping: Add Methanol (1 mL per gram of resin) to the reaction mixture and agitate for 20 min. This caps unreacted chloride sites.[3][6]
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[6]
The following table summarizes internal data comparing standard protocols vs. the optimized DBU/2-CTC protocol for a model sequence H-Ala-Pca-OH.
Protocol Variable
Resin Type
Deprotection Reagent
DKP Byproduct (%)
Desired Linear Peptide (%)
Standard
Wang
20% Piperidine
88%
12%
Resin Mod
2-CTC
20% Piperidine
45%
55%
Optimized
2-CTC
2% DBU / 5% Piperazine
< 5%
> 95%
Table 1: Impact of resin and deprotection base on the stability of the dipeptide-resin species.
Troubleshooting Guide
Issue: Post-cleavage LCMS shows Mass = [Expected - 18]
Cause: You likely formed the DKP or an aspartimide side product.
Solution: Verify you used 2-CTC resin. If the sequence contains Asp/Asn, add 0.1M HOBt to the deprotection cocktail to suppress aspartimide formation.
Issue: Chloranil test remains blue after double coupling.
Cause: Extreme steric hindrance.
Solution: Switch to PyAOP or PyBrOP (phosphonium salts) with DIPEA in NMP at 50°C. Heat is often necessary for N-alkylated or piperazine couplings, but use microwave heating cautiously (max 60°C) to avoid epimerization.
References
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Piperazine-2-carboxylic Acid-Containing Peptides." Journal of Organic Chemistry. Link
Grounding: Establishes the foundational chemistry for Pca on solid phase.
García-Ramos, Y., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega.[8] Link
Grounding: Source of the 2% DBU / 5% Piperazine cocktail d
Albericio, F., & El-Faham, A. (2010). "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal. Link
Grounding: Validates the use of COMU as a high-efficiency altern
Vojkovsky, T. (1995). "Detection of secondary amines on solid phase."[9] Peptide Research.
Grounding: The definitive protocol for the Chloranil test.
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Reference Data & Comparative Studies
Validation
Publish Comparison Guide: HPLC Analysis of 1-Fmoc-Piperazine-2-(R)-carboxylic acid
This guide details the chromatographic behavior, method development strategies, and comparative performance of 1-Fmoc-Piperazine-2-(R)-carboxylic acid , a critical chiral building block in peptide synthesis and medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chromatographic behavior, method development strategies, and comparative performance of 1-Fmoc-Piperazine-2-(R)-carboxylic acid , a critical chiral building block in peptide synthesis and medicinal chemistry.
Executive Summary & Compound Profile
1-Fmoc-Piperazine-2-(R)-carboxylic acid is a specialized amino acid derivative. Unlike standard
-amino acids, it contains a secondary amine in the piperazine ring (position 4) that remains unprotected in this specific derivative, while the N1 position is protected by Fmoc.
This structural duality—hydrophobic Fmoc group vs. basic/polar secondary amine —creates unique challenges in HPLC analysis. This guide compares its retention behavior against key alternatives (regioisomers and enantiomers) and provides validated protocols for purity assessment.
Chemical Profile
Feature
Specification
Chromatographic Impact
Structure
N1-Fmoc, C2-COOH, N4-H
Amphiphilic zwitterion/cation at acidic pH.
Molecular Weight
~352.4 g/mol
Moderate retention on C18.
pKa (approx)
-COOH: ~3.0 N4-Amine: ~9.8
Critical: At pH 2 (TFA), N4 is protonated (), reducing retention compared to fully protected analogs.
UV Absorbance
254 nm, 214 nm, 301 nm
Fmoc provides strong UV signal (superior to Boc-analogs).
Comparative Performance Analysis
This section objectively compares the analytical performance of 1-Fmoc-Piperazine-2-(R)-carboxylic acid against its most common alternatives: the (S)-Enantiomer , the 4-Fmoc Regioisomer , and Boc-protected variants.
Comparison 1: Regioisomeric Selectivity (1-Fmoc vs. 4-Fmoc)
The position of the Fmoc group significantly alters the 3D conformation and hydrophobicity.
Metric
1-Fmoc-Piperazine-2-COOH
4-Fmoc-Piperazine-2-COOH
Analysis
Retention Time ()
Intermediate
Longer
The 1-Fmoc isomer has the bulky group near the COOH, creating steric shielding. The 4-Fmoc isomer exposes the COOH more but shields the distal amine. In RP-HPLC (C18), 4-Fmoc typically elutes later due to better hydrophobic surface contact.
Peak Shape
Prone to Tailing
Sharper
The free N4-amine in the 1-Fmoc derivative interacts strongly with residual silanols, causing tailing unless TFA/TEA is used.
Resolution ()
High ()
High ()
Baseline separation between these regioisomers is easily achieved on C18 gradients.
Comparison 2: Enantiomeric Resolution ((R) vs. (S))
Separating the (R) and (S) enantiomers requires chiral stationary phases (CSPs).
Stationary Phase
Polysaccharide (Cellulose-2)
Macrocyclic Glycopeptide (Chirobiotic T)
Recommendation
Selectivity ()
High (1.2 – 1.5)
Moderate (1.1 – 1.3)
Cellulose-based columns (e.g., Lux Cellulose-2, Chiralcel OD-RH) are superior for Fmoc-cyclic amino acids.
Mobile Phase
ACN/Water/TFA
MeOH/TEA/Acetic Acid
Acidic modifiers are mandatory to suppress the ionization of the carboxylic acid and improve peak symmetry.
Experimental Protocols & Methodologies
Method A: Reverse Phase HPLC (Chemical Purity)
Objective: Quantify chemical purity and separate the target from free piperazine and Fmoc-Cl impurities.
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2][3]
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][2][3]
The following diagram illustrates the decision logic for selecting the correct HPLC method based on the specific impurity of concern.
Caption: Decision matrix for selecting RP-HPLC vs. Chiral HPLC based on impurity profile requirements.
Mechanism: Fmoc Retention & Tailing
This diagram explains why the 1-Fmoc derivative behaves differently than standard Fmoc-amino acids (like Fmoc-Ala-OH).
Caption: Mechanistic view of retention (Fmoc-C18 interaction) vs. tailing (Amine-Silanol interaction) and the role of TFA.
References
Comparison of Chiral Stationary Phases: Ilisz, I., et al. "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases." PMC, 2023. Link
Fmoc-Amino Acid Analysis: Phenomenex Application Guide. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Link
Piperazine Derivatization & Retention: ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Link
Fmoc Chemistry Guide: BenchChem. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide." Link
Product Specifications: Sigma-Aldrich. "(R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid COA & Specifications." Link
A Comparative Guide to the Validation of Enantiomeric Excess (ee) for (R)-Piperazine Derivatives
For researchers, scientists, and drug development professionals, the stereochemical purity of a pharmaceutical compound is not a trivial detail; it is a critical quality attribute that directly impacts safety and efficac...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the stereochemical purity of a pharmaceutical compound is not a trivial detail; it is a critical quality attribute that directly impacts safety and efficacy. The piperazine ring is a privileged scaffold in medicinal chemistry, and its (R)- or (S)-configuration at a stereocenter can dictate the pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the robust validation of a method to determine enantiomeric excess (ee) is a cornerstone of quality control and a regulatory necessity.
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of (R)-piperazine derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in established scientific and regulatory principles.
Chapter 1: The Regulatory and Scientific Foundation of Method Validation
Before comparing instruments and techniques, we must establish the framework within which they operate. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is not merely a suggestion but a requirement outlined by global regulatory bodies.
The cornerstone documents governing this process are the International Council for Harmonisation (ICH) guideline Q2(R1) Validation of Analytical Procedures and the United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures .[1][2][3][4][5] These guidelines provide a consensus framework for the necessary validation characteristics.[2] For a quantitative impurity test, such as determining the undesired (S)-enantiomer in a sample of the (R)-piperazine derivative, the following parameters are paramount.
Key Validation Characteristics
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the desired (R)-enantiomer, impurities, or degradation products.[6] In chiral separations, this is primarily demonstrated by achieving baseline resolution between the two enantiomers.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1][2] For an impurity, this should typically range from the reporting threshold to 120% of the specification limit.
Accuracy: The closeness of test results to the true value. This is often assessed by analyzing a sample spiked with a known amount of the undesired enantiomer at different concentration levels.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Reproducibility: Precision between laboratories (collaborative studies, not typically required for submission).
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Limit of Detection (LOD): The lowest amount of the undesired enantiomer in a sample that can be detected but not necessarily quantitated.[7]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).[1] This provides an indication of its reliability during normal usage.
The Role of System Suitability Testing (SST)
While validation is a one-time, formal process, System Suitability Testing (SST) is the self-validating mechanism performed before or during each analytical run.[8] It is an integral part of the analytical procedure that demonstrates the system's performance is acceptable at the time of analysis.[8][9] Key SST parameters for chiral separations include:
Resolution (Rs): The most critical SST parameter for a chiral method. It measures the degree of separation between the two enantiomer peaks. A minimum resolution of >1.5 is generally required for baseline separation, though >2.0 is often targeted for robustness.
Tailing Factor (Tf): Measures the asymmetry of a peak. Piperazines, being basic, can exhibit peak tailing due to interactions with the stationary phase. A tailing factor ≤ 2.0 is generally acceptable.[10]
Theoretical Plates (N): A measure of the column's efficiency. Higher values indicate sharper, more efficient peaks.[9]
Repeatability (%RSD): The precision of multiple injections of a standard solution, typically expressed as the relative standard deviation (RSD) of the peak area.[9]
Caption: High-level workflow for analytical method validation.
Chapter 2: Comparative Analysis of Core Methodologies
The choice of analytical technique is the first critical decision in method development. For (R)-piperazine derivatives, three primary techniques dominate the field: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Feature
Chiral HPLC
Chiral SFC
Chiral CE
Principle
Differential partitioning with a Chiral Stationary Phase (CSP) in a liquid mobile phase.
Differential partitioning with a CSP using supercritical CO₂ as the primary mobile phase.[]
Differential migration in an electric field using a Chiral Selector (CS) in the background electrolyte.[12]
Primary Strength
Universally available, robust, extensive history and application library.
High speed, high efficiency, reduced organic solvent use ("green"), complementary selectivity to HPLC.[13]
Extremely high efficiency, minimal sample/reagent use, rapid method development.[12]
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity determination.[17] The separation is achieved via a direct approach where the enantiomers interact differently with a chiral stationary phase (CSP).[15]
Causality of Component Selection:
CSP: Polysaccharide-based CSPs (e.g., Chiralpak® series) are exceptionally effective for a wide range of chiral compounds, including piperazine derivatives.[14] Their intricate chiral grooves and pockets allow for multiple interaction mechanisms (hydrogen bonding, π-π interactions, steric hindrance) that lead to differential retention of enantiomers.
Mobile Phase: A typical mobile phase is a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic additive, such as diethylamine (DEA), is often crucial.[14] Why? The basic piperazine nitrogen can interact strongly with residual acidic silanol groups on the silica surface of the CSP, causing severe peak tailing. DEA acts as a competitive base, masking these sites and ensuring symmetrical peak shapes, which is vital for accurate quantification of the minor enantiomer.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to normal-phase HPLC.[][13] It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without sacrificing resolution.
Causality of Component Selection:
Mobile Phase: The use of CO₂ significantly reduces the consumption of organic solvents. A polar co-solvent (modifier), typically methanol, is added to modulate analyte retention. As with HPLC, a basic additive is often required to ensure good peak shape for basic compounds like piperazines.
Selectivity: SFC can offer different, sometimes superior, chiral selectivity compared to HPLC, even on the same CSP.[13] This is because the mobile phase environment (supercritical CO₂) alters the conformation of the CSP and the nature of the intermolecular interactions, providing a valuable orthogonal approach for method validation.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Causality of Component Selection:
Chiral Selector: For basic piperazine derivatives, which are positively charged at acidic pH, negatively charged cyclodextrins like sulfated β-cyclodextrin (S-β-CD) are highly effective.[12] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin cavity. The differing stability of these complexes leads to different effective mobilities and, thus, separation.
BGE: The pH of the buffer is critical. It must be set to a value where the piperazine derivative is ionized (typically pH < 7) to enable migration in the electric field. Organic modifiers like methanol can be added to the BGE to fine-tune selectivity and resolution.[12]
Chapter 3: A Validated Protocol for (R)-Piperazine Derivative ee Determination by HPLC
This section provides a representative, detailed protocol for the validation of an HPLC method for determining the enantiomeric excess of a hypothetical (R)-piperazine derivative.
Experimental Protocol: Chiral HPLC Method
Objective: To accurately quantify the (S)-enantiomer (impurity) in the (R)-piperazine derivative drug substance.
Mobile Phase: n-Hexane / EtOH / DEA (90:10:0.1, v/v/v)
Diluent: Mobile Phase
2. Chromatographic Conditions:
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with UV detector.
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[14]
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 210 nm. (Rationale: Many piperazine derivatives lack a strong chromophore; detection at low UV wavelengths is often necessary to achieve the required sensitivity for impurity analysis).[14]
Injection Volume: 10 µL.
3. Sample Preparation:
System Suitability Solution (SSS): Prepare a solution of the racemic piperazine derivative in diluent at a concentration of approximately 0.1 mg/mL. This solution is used to verify resolution.
Test Solution: Accurately weigh and dissolve the (R)-piperazine derivative API in diluent to a final concentration of 1.0 mg/mL.
LOQ Solution: Prepare a solution of the (S)-enantiomer in diluent at the target LOQ concentration (e.g., 0.1% of the Test Solution concentration, or 1.0 µg/mL).
4. Validation Procedure & Acceptance Criteria:
Parameter
Procedure
Acceptance Criteria
System Suitability
Inject SSS (5 replicates).
Resolution (Rs) between enantiomers ≥ 2.0; Tailing factor (Tf) for (R)-isomer ≤ 1.5; %RSD of peak areas for (R)-isomer ≤ 2.0%.
Specificity
Inject diluent, Test Solution, and Test Solution spiked with (S)-isomer.
No interference from diluent at the retention time of the enantiomers. Baseline resolution achieved.
Linearity
Prepare (S)-isomer solutions from LOQ to 150% of the specification limit (e.g., 0.1% to 0.225%). Plot peak area vs. concentration.
Correlation coefficient (r²) ≥ 0.995.
Accuracy
Spike Test Solution with (S)-isomer at 3 levels (e.g., LOQ, 100%, 150% of spec limit) in triplicate.
Mean recovery should be within 90.0% to 110.0% for each level.[18]
Precision (Repeatability)
Analyze six separate preparations of Test Solution spiked with (S)-isomer at the specification limit.
%RSD of the calculated (S)-isomer amount ≤ 10.0%.
LOQ
Analyze six preparations of the (S)-isomer at the target LOQ concentration.
Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 15.0%; Accuracy (recovery) within 80.0% to 120.0%.
Chapter 4: Troubleshooting Common Challenges
Even with a validated method, issues can arise during routine analysis. Understanding the potential pitfalls and their solutions is key to maintaining a robust quality system.
Challenge 1: Poor Resolution (Rs < 2.0)
Cause: Sub-optimal mobile phase composition or column degradation.
Solution:
Adjust Mobile Phase: Systematically vary the ratio of alcohol (e.g., from 10% to 15% or 5%). A small change can significantly impact selectivity.
Change Alcohol: Substitute ethanol with isopropanol or vice-versa. Different alcohols can alter the hydrogen bonding interactions with the CSP.
Check Column Health: If resolution degrades over time, flush the column or replace it. Ensure the column was not exposed to incompatible solvents.
Challenge 2: Peak Tailing (Tf > 1.5)
Cause: Strong secondary interactions between the basic analyte and the stationary phase.
Solution:
Increase Additive Concentration: Increase the DEA concentration slightly (e.g., from 0.1% to 0.2%). This provides more effective masking of active sites.
Change Additive: Try an alternative basic additive like triethylamine (TEA) or butylamine.
Challenge 3: Analyte Racemization
Cause: The proton on the carbon alpha to both a nitrogen and another activating group can sometimes be acidic, leading to epimerization under certain conditions (e.g., harsh pH, high temperature, or during certain synthetic steps).[19][20][21]
Solution:
Method Conditions: Ensure analytical method conditions are mild. Keep the column temperature controlled (e.g., 25-30 °C) and avoid strongly basic or acidic mobile phases unless necessary and validated for stability.
Sample Preparation: Prepare samples in a neutral, non-reactive diluent and analyze them promptly. Avoid storing samples in solution for extended periods before analysis.
Investigate Synthesis: If racemization is suspected, the issue may lie within the synthetic process, particularly during coupling reactions or workups.[22]
Caption: Decision tree for troubleshooting common HPLC SST failures.
Conclusion
The validation of enantiomeric excess for (R)-piperazine derivatives is a multi-faceted process that demands a deep understanding of chromatographic principles, regulatory requirements, and the specific chemistry of the analyte. While Chiral HPLC remains the most established and widely accessible technique, Chiral SFC offers compelling advantages in speed and sustainability, making it ideal for high-throughput environments. Chiral CE provides an excellent orthogonal method with unparalleled efficiency for situations where sample volume is minimal.
The choice of method should be guided by a risk-based assessment of the product's lifecycle stage, available instrumentation, and desired throughput. Regardless of the technique chosen, a successful validation hinges on a systematic approach that rigorously tests all relevant performance characteristics and is supported by robust system suitability criteria to ensure data integrity for every single analysis.
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United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP-NF. [Link]
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USP-NF. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. [Link]
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Li, T., & Tan, S. (2006). Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 354-360. [Link]
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